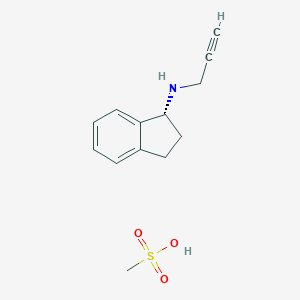

Rasagiline Mesylate

Description

Properties

IUPAC Name |

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047848 | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161735-79-1 | |

| Record name | Rasagiline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Rasagiline Mesylate: A Technical Guide for Drug Development Professionals

Abstract

Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, stands as a cornerstone in the therapeutic landscape of Parkinson's disease. This technical guide provides a comprehensive exploration of the discovery and synthetic evolution of its mesylate salt, tailored for researchers, scientists, and professionals in drug development. We will delve into the scientific rationale behind its discovery, detail the progression of its chemical synthesis from early-stage, low-yield methods to sophisticated, industrially scalable processes, and provide in-depth, actionable protocols. This guide is structured to offer not just a recitation of facts, but a causal narrative that illuminates the experimental choices and innovations that have shaped the manufacturing of this critical therapeutic agent.

Introduction: The Scientific Imperative for a Second-Generation MAO-B Inhibitor

The story of rasagiline is rooted in the quest for a more refined treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] This loss leads to a deficiency of the neurotransmitter dopamine, resulting in the hallmark motor symptoms of the disease. A key therapeutic strategy has been to enhance dopaminergic activity. One approach is through the inhibition of monoamine oxidase-B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine in the brain.[1]

The first-generation selective MAO-B inhibitor, selegiline, while effective, presented certain limitations. Notably, it is metabolized in the body to l-amphetamine and l-methamphetamine, which can lead to undesirable sympathomimetic side effects. This created a clear clinical need for a second-generation MAO-B inhibitor with a cleaner pharmacological profile.

The discovery of rasagiline is credited to the collaborative efforts of Professor Moussa Youdim and his team at the Technion-Israel Institute of Technology, and Teva Pharmaceutical Industries.[2] Their research identified (R)-N-propargyl-1-aminoindan as a potent, selective, and irreversible inhibitor of MAO-B that is not metabolized to amphetamine-like substances.[3] The active (R)-enantiomer, rasagiline, demonstrated significant potential for not only symptomatic relief but also potential neuroprotective effects.[3] This discovery paved the way for the development of Azilect® (rasagiline mesylate), which received its first approvals in Europe and Israel in 2005, followed by the US in 2006.[2]

The Core Chemistry: Understanding Rasagiline's Structure and Mechanism

Rasagiline's efficacy stems from its unique chemical structure, featuring a propargylamine group attached to the chiral center of an aminoindan scaffold. The propargylamine moiety is the key to its mechanism of action, forming a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its irreversible inhibition.[1] This sustained inhibition of MAO-B results in increased levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.

The stereochemistry of the molecule is critical; the (R)-enantiomer is significantly more active as an MAO-B inhibitor than its (S)-counterpart. This high degree of stereoselectivity underscores the importance of enantiomerically pure synthesis in the manufacturing of the final drug product.

The Synthetic Journey: From Benchtop Discovery to Industrial Production

The synthesis of this compound has undergone significant evolution, driven by the need for higher yields, greater purity, and more cost-effective and environmentally sustainable processes suitable for large-scale production. The following sections detail the key synthetic strategies that have been employed.

The Foundational Approach: Racemic Synthesis and Chiral Resolution

Early synthetic routes to rasagiline involved the preparation of a racemic mixture of N-propargyl-1-aminoindan, followed by a classical resolution step to isolate the desired (R)-enantiomer.

A common starting material for this pathway is 1-indanone. The general synthetic sequence is as follows:

-

Formation of Racemic 1-Aminoindan: 1-indanone is converted to its oxime, which is then reduced to racemic 1-aminoindan.

-

N-Propargylation: The racemic 1-aminoindan is then alkylated with a propargyl halide (e.g., propargyl chloride or bromide) to yield racemic rasagiline.

-

Chiral Resolution: The racemic rasagiline is resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.

-

Liberation of the Free Base and Salt Formation: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-rasagiline free base, which is then reacted with methanesulfonic acid to form the stable mesylate salt.

Experimental Protocol: Racemic Synthesis and Resolution

Step 1: Synthesis of Racemic 1-Aminoindan from 1-Indanone

-

Materials: 1-indanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water, Raney nickel (or other suitable reducing agent).

-

Procedure:

-

A solution of 1-indanone in ethanol is treated with hydroxylamine hydrochloride and sodium acetate in water.

-

The mixture is heated to reflux for a specified period to form 1-indanone oxime.

-

The oxime is isolated and then subjected to catalytic hydrogenation using Raney nickel under hydrogen pressure to yield racemic 1-aminoindan.

-

Step 2: N-Propargylation of Racemic 1-Aminoindan

-

Materials: Racemic 1-aminoindan, propargyl chloride (or bromide), potassium carbonate, acetonitrile.

-

Procedure:

-

Racemic 1-aminoindan is dissolved in acetonitrile.

-

Potassium carbonate is added as a base, followed by the dropwise addition of propargyl chloride.

-

The reaction mixture is heated at 60°C for 16 hours.[4]

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude racemic rasagiline.

-

Step 3: Chiral Resolution with L-Tartaric Acid

-

Materials: Crude racemic rasagiline, L-tartaric acid, isopropanol, methanol.

-

Procedure:

-

The crude racemic rasagiline is dissolved in isopropanol.

-

A solution of L-tartaric acid in isopropanol is added to the rasagiline solution.

-

The mixture is heated to reflux and then allowed to cool, leading to the precipitation of di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate.

-

The diastereomeric salt is collected by filtration and can be further purified by recrystallization from a methanol/isopropanol mixture.[4]

-

Step 4: Formation of this compound

-

Materials: Di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate, aqueous sodium hydroxide, toluene (or other suitable organic solvent), methanesulfonic acid, isopropanol.

-

Procedure:

-

The tartrate salt is suspended in a mixture of water and toluene.

-

The mixture is basified with an aqueous solution of sodium hydroxide to liberate the (R)-rasagiline free base into the organic layer.

-

The organic layer is separated, washed, and the solvent is removed to yield the purified (R)-rasagiline base.

-

The base is dissolved in isopropanol and treated with methanesulfonic acid at an elevated temperature.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

Advancements in Synthesis: Enantioselective Approaches

While effective, the classical resolution approach is inherently inefficient, as it discards half of the material (the undesired (S)-enantiomer). To address this, more advanced, enantioselective synthetic methods have been developed.

A more direct and efficient approach involves starting with the enantiomerically pure (R)-1-aminoindan. This key intermediate can be obtained through various methods, including the resolution of racemic 1-aminoindan or through asymmetric synthesis.

Chiral Resolution of 1-Aminoindan: Similar to the resolution of rasagiline, racemic 1-aminoindan can be resolved using a chiral acid. A variety of resolving agents have been investigated, including L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid.[5] The choice of resolving agent and solvent system is crucial for achieving high diastereomeric purity and yield.

Asymmetric Synthesis of (R)-1-Aminoindan: More recently, biocatalytic methods employing transaminase enzymes have shown great promise for the direct asymmetric amination of 1-indanone to produce (R)-1-aminoindan with high enantioselectivity and yield.[6] This approach offers a greener and more efficient alternative to classical resolution.

Once enantiomerically pure (R)-1-aminoindan is obtained, it can be directly propargylated to yield (R)-rasagiline, which is then converted to the mesylate salt as previously described. This route significantly improves the overall efficiency of the synthesis by avoiding the loss of 50% of the material.

Experimental Protocol: Synthesis from (R)-1-Aminoindan

Step 1: N-Propargylation of (R)-1-Aminoindan

-

Materials: (R)-1-aminoindan, propargyl benzenesulfonate, aqueous sodium hydroxide, toluene.

-

Procedure:

-

A solution of (R)-1-aminoindan in toluene is treated with an aqueous solution of sodium hydroxide.

-

Propargyl benzenesulfonate is added, and the reaction is stirred at a controlled temperature (e.g., 15-20°C) for 2-4 hours.[4]

-

The organic layer containing (R)-rasagiline is separated, washed, and carried forward to the next step.

-

Step 2: Formation of this compound

-

Materials: (R)-rasagiline in toluene, methanesulfonic acid, isopropanol.

-

Procedure:

-

The toluene solution of (R)-rasagiline is concentrated.

-

Isopropanol is added, and the solution is heated.

-

Methanesulfonic acid is added dropwise to the heated solution.

-

The mixture is cooled to induce crystallization of this compound.

-

The product is isolated by filtration and dried.

-

A particularly elegant and efficient strategy is the chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-aminoindan. This process combines an enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (R)-enantiomer derivative.

In a typical DKR process for rasagiline synthesis, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (R)-1-aminoindan in the presence of an acyl donor. Simultaneously, a metal catalyst (e.g., a palladium nanocatalyst) racemizes the remaining (S)-1-aminoindan, continuously feeding the enzymatic resolution.[7] The resulting (R)-N-acetyl-1-aminoindan can then be deacylated and propargylated to afford rasagiline.

dot

Caption: Chemoenzymatic Dynamic Kinetic Resolution for Rasagiline Synthesis.

Quality Control and Analytical Characterization

The rigorous quality control of this compound is paramount to ensure its safety and efficacy. A variety of analytical techniques are employed throughout the manufacturing process and for the final product release.

| Parameter | Analytical Method | Purpose |

| Identity | FTIR, NMR, Mass Spectrometry | Confirms the chemical structure of this compound. |

| Purity | HPLC, GC | Quantifies the amount of this compound and detects impurities. |

| Enantiomeric Purity | Chiral HPLC | Determines the percentage of the desired (R)-enantiomer and quantifies the (S)-enantiomer impurity. |

| Residual Solvents | GC-HS | Detects and quantifies any remaining solvents from the synthesis. |

| Water Content | Karl Fischer Titration | Measures the amount of water in the final product. |

| Salt Content | Titration or IC | Confirms the correct molar ratio of rasagiline to methanesulfonic acid. |

High-performance liquid chromatography (HPLC) is a particularly crucial tool, with validated methods used to assess both chemical and chiral purity.[8][9]

Conclusion and Future Perspectives

The journey of this compound from its rational design to a widely used therapeutic agent is a testament to the power of medicinal chemistry and process development. The evolution of its synthesis from classical resolution to more sophisticated enantioselective and chemoenzymatic methods highlights the continuous drive for efficiency, purity, and sustainability in pharmaceutical manufacturing.

For researchers and drug development professionals, a deep understanding of this synthetic evolution provides valuable insights into the challenges and opportunities in bringing a chiral drug to market. Future innovations in the synthesis of rasagiline and other chiral amines will likely focus on the development of even more efficient and environmentally benign catalytic systems, further streamlining the production of these life-changing medicines.

References

- U.S.

- WO 2016/116607 A1, "Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane"

- ResearchGate, "A Novel Synthesis of Rasagiline via a Chemoenzym

- ResearchGate, "Chemoenzymatic synthesis of rasagiline mesyl

- Preparation and in vitro Evaluation of Rasagiline Mesyl

- Mansa STM Publishers, "A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements"

- Annex Publishers, "Bioequivalence between Generic Rasagiline (As Tartrate)

- PubChem, "Rasagiline"

- EP 2181980 A1, "A process for the prepar

- Guidechem, "How was the synthesis of Rasagiline mesyl

- ResearchGate, "Enantioselective synthesis of both (R)‐ and (S)

- PubChem, "(R)-(-)-1-Aminoindan"

- U.S. Patent 5,677,469, "Process for resolving chiral acids with 1-aminoindan-2-ols"

- ResearchGate, "Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its applic

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, "STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES"

- PubMed, "Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)

- ResearchGate, "A new processfor the synthesisof enantiomerically pure R-(+)

- Rasayan Journal of Chemistry, "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIM

- LookChem, "Cas 10277-74-4,(R)-(-)-1-Aminoindan"

- CN 103864646 A, "Preparation and analysis method of impurity of rasagiline mesyl

- WO 2012/116752 A1, "Process of resolution of 1-aminoindan"

- SynZeal, "(R)-1-Aminoindane hydrochloride | 10305-73-4"

- Wikipedia, "(R)-1-Aminoindane"

- Bibliomed, "Quantification of this compound by stability indicating RP-HPLC method: Development and valid

- IOSR Journal, "Development and Validation of Forced Degradation Studies of this compound Using RP-HPLC and Characteriz

Sources

- 1. mansapublishers.com [mansapublishers.com]

- 2. Page loading... [guidechem.com]

- 3. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 6. ajpamc.com [ajpamc.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Rasagiline Mesylate: A Multifaceted Approach to Neuronal Protection

An In-depth Technical Guide on its Core Mechanisms of Action

Abstract

Rasagiline Mesylate, clinically established for the management of Parkinson's disease, presents a compelling dual-faceted mechanism of action within neuronal cells. While its primary therapeutic benefit is derived from the potent, selective, and irreversible inhibition of monoamine oxidase B (MAO-B), a significant body of evidence reveals a robust neuroprotective profile that is independent of this canonical pathway. This guide delves into the intricate molecular interactions and signaling cascades modulated by Rasagiline, offering a comprehensive view for researchers and drug development professionals. We will explore its profound effects on mitochondrial integrity, the modulation of apoptotic machinery through the Bcl-2 protein family, and the activation of pro-survival signaling pathways such as PKC and Akt/Nrf2. The central role of its N-propargylamine moiety as the pharmacophore for these neuroprotective effects will be highlighted. This document synthesizes field-proven insights with detailed experimental methodologies to provide a thorough understanding of Rasagiline's function in promoting neuronal survival.

The Canonical Mechanism: Selective and Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

The foundational mechanism of Rasagiline's therapeutic efficacy in Parkinson's disease lies in its function as a highly potent and selective irreversible inhibitor of MAO-B.[1][2][3]

-

Role of MAO-B: Located on the outer mitochondrial membrane, MAO-B is a key enzyme in the catabolism of dopamine, particularly within the striatum of the brain.[2][4] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[2][5] The activity of MAO-B further depletes the remaining dopamine and contributes to oxidative stress through the production of hydrogen peroxide (H₂O₂) as a byproduct.[6]

-

Irreversible Inhibition: Rasagiline's propargylamine group is crucial for its primary action.[1] It forms a covalent, irreversible bond with the N5 of the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[1][3][7] This permanent inactivation means that enzymatic activity can only be restored through the de novo synthesis of the MAO-B enzyme, a process that can take weeks, allowing for a persistent effect and once-daily dosing.[2][4]

-

Therapeutic Consequence: By inhibiting MAO-B, Rasagiline effectively decreases the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and helping to restore dopaminergic balance.[2] This action alleviates the characteristic motor symptoms of Parkinson's disease.[2] At therapeutic doses, Rasagiline exhibits high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with non-selective MAO inhibitors.[3]

Caption: Rasagiline irreversibly inhibits MAO-B, preventing dopamine breakdown.

Neuroprotection: Mechanisms Beyond MAO-B Inhibition

A compelling aspect of Rasagiline's pharmacology is its ability to confer neuroprotection through mechanisms that are distinct from MAO-B inhibition.[2][5] This has been demonstrated in studies where its S-isomer, TVP1022, a significantly weaker MAO inhibitor, exhibits comparable neuroprotective activity.[8][9] These effects are largely attributed to the propargylamine moiety within Rasagiline's structure.[8][9][10]

Mitochondrial Fortification and Anti-Apoptotic Regulation

Mitochondria are central to cell survival and death, and their dysfunction is a hallmark of neurodegenerative diseases.[8][9] Rasagiline exerts profound protective effects by directly targeting mitochondrial apoptotic pathways.

-

Stabilizing Mitochondrial Integrity: Rasagiline has been shown to prevent the opening of the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the intrinsic apoptotic pathway, leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. Rasagiline and selegiline have been found to dose-dependently inhibit mitochondrial Ca²⁺ efflux through the mPTP, which is an initial signal in the mitochondrial apoptotic cascade.[11][12]

-

Modulating the Bcl-2 Protein Family: The Bcl-2 family of proteins are key regulators of apoptosis. Rasagiline shifts the balance towards cell survival by:

-

Interacting with BAG Family Proteins: Recent studies suggest a novel pathway involving Bcl-2-associated athanogene (BAG) family proteins. In a mouse model of Parkinson's disease, Rasagiline treatment led to an increase in BAG2 and BAG5 proteins, which are associated with neuroprotection.[15][16]

-

Inhibiting the Caspase Cascade: By stabilizing mitochondria and modulating Bcl-2 proteins, Rasagiline prevents the activation of downstream executioner caspases, such as pro-caspase-3, and inhibits the cleavage of poly(ADP-ribose) polymerase (PARP).[10][13]

Activation of Pro-Survival Signaling Cascades

Rasagiline initiates intracellular signaling pathways that actively promote neuronal survival and resilience.

-

Protein Kinase C (PKC) Pathway: Rasagiline stimulates the phosphorylation of PKC, which is involved in its cell survival activity.[10][13] The activation of the PKC pathway is directly linked to the regulation of the Bcl-2 family, creating a synergistic anti-apoptotic effect.[8][9][10] For instance, the neuroprotective actions of Rasagiline, including the inhibition of caspase-3 activation and the regulation of Bad levels, can be reversed by PKC inhibitors.[10][13]

-

Akt/Nrf2 Signaling Pathway: In models of ischemic insult, Rasagiline has been shown to increase the phosphorylation of protein kinase B (Akt).[17][18] Activated Akt promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcription factor for antioxidant response.[17][18] This leads to the increased transcription of phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and catalase, bolstering the cell's defense against oxidative stress.[17][18]

Enhancement of Antioxidant Defenses and Neurotrophic Factors

Beyond activating the Nrf2 pathway, Rasagiline directly enhances the cellular antioxidant machinery.

-

Increased Antioxidant Enzyme Activity: Chronic treatment with Rasagiline has been shown to significantly increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in dopaminergic regions of the brain.[17][19]

-

Induction of Neurotrophic Factors: The drug promotes the expression of pro-survival neurotrophic factors, notably Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal growth, differentiation, and survival.[10][13][20]

Caption: Rasagiline's neuroprotective signaling cascades promoting cell survival.

Summary of Molecular Effects

The multifaceted actions of Rasagiline on neuronal cells can be summarized by its key molecular interactions and their ultimate cellular consequences.

| Molecular Target / Pathway | Action of Rasagiline | Cellular Consequence | Reference |

| Monoamine Oxidase B (MAO-B) | Irreversible Inhibition | ↑ Dopamine levels, ↓ Oxidative Stress | [1][2][3] |

| Mitochondrial Permeability Transition Pore (mPTP) | Inhibition of Opening | ↓ Ca²⁺ efflux, Mitochondrial stabilization, ↓ Cytochrome C release | [8][9][11] |

| Bcl-2 Family Proteins | ↑ Bcl-2, Bcl-xL; ↓ Bax, Bad | Inhibition of intrinsic apoptotic pathway | [10][13][14] |

| Caspase Cascade | Inhibition of Pro-caspase-3 activation | Prevention of apoptosis execution | [10][13] |

| Protein Kinase C (PKC) | Stimulation of Phosphorylation | Activation of pro-survival signaling, modulation of Bcl-2 family | [8][10][13] |

| Akt/Nrf2 Pathway | Activation via Phosphorylation | Upregulation of antioxidant enzyme gene expression | [17][18] |

| Antioxidant Enzymes (SOD, Catalase) | Increased Activity/Expression | Enhanced detoxification of reactive oxygen species | [17][19] |

| Neurotrophic Factors (BDNF, GDNF) | Increased Expression | Enhanced neuronal support and survival | [10][20] |

Experimental Methodologies & Protocols

To validate the mechanisms described, specific, well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for assessing key aspects of Rasagiline's action in neuronal cell cultures (e.g., SH-SY5Y or primary neurons).

Protocol: In Vitro Assessment of MAO-B Inhibition

This protocol describes a fluorometric assay to quantify the inhibitory potency of Rasagiline on MAO-B activity.[6]

-

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., Tyramine), producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured. An inhibitor will reduce the rate of fluorescence generation.

-

Materials:

-

Human recombinant MAO-B (hMAO-B) enzyme

-

MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

-

This compound

-

MAO-B Substrate (e.g., Tyramine)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or equivalent fluorescent probe)

-

Positive Control Inhibitor (e.g., Selegiline)

-

DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Ex/Em ~530-560 nm / ~590 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Rasagiline in DMSO. Create a serial dilution in Assay Buffer to achieve a range of test concentrations (e.g., 10x final concentration).

-

Prepare a working solution of hMAO-B enzyme in Assay Buffer.

-

Prepare a substrate working solution containing Tyramine, HRP, and Amplex Red in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted Rasagiline solutions to the wells of the 96-well plate.

-

Include wells for a positive control (Selegiline) and a vehicle control (DMSO in assay buffer).

-

Add 50 µL of the hMAO-B enzyme solution to all wells.

-

-

Inhibitor Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 40 µL of the substrate working solution to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus the logarithm of Rasagiline concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) and flow cytometry to measure changes in ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.

-

Principle: TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. Depolarized mitochondria fail to retain TMRE, resulting in a decreased fluorescence signal.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Apoptotic Inducer (e.g., MPP⁺, Staurosporine)

-

FCCP (a mitochondrial uncoupler, used as a positive control for depolarization)

-

TMRE dye

-

Cell culture medium, PBS, Trypsin-EDTA

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment:

-

Plate neuronal cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Rasagiline for a specified time (e.g., 2-4 hours).

-

Introduce the apoptotic inducer (e.g., MPP⁺) to the relevant wells. Include vehicle controls, Rasagiline-only controls, and inducer-only controls.

-

In a separate well, treat cells with FCCP for 15-30 minutes prior to staining as a positive control for depolarization.

-

-

TMRE Staining:

-

Following treatment, add TMRE to the culture medium at a final concentration of 20-100 nM.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Cell Harvesting:

-

Gently wash the cells with warm PBS.

-

Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.

-

Centrifuge the cells and resuspend the pellet in 500 µL of PBS.

-

-

Flow Cytometry:

-

Analyze the cells immediately on a flow cytometer (e.g., using a PE or equivalent channel).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate on the main cell population to exclude debris.

-

Compare the geometric mean fluorescence intensity (MFI) of TMRE between the different treatment groups. A decrease in MFI indicates mitochondrial depolarization. Rasagiline's protective effect is demonstrated by a rescue (i.e., maintenance of a higher MFI) in the cells co-treated with the apoptotic inducer compared to the inducer alone.

-

-

Protocol: Evaluation of Apoptosis via Western Blot for Bcl-2 Family Proteins

This protocol quantifies the expression levels of key pro- and anti-apoptotic proteins from the Bcl-2 family.

-

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. This allows for the relative quantification of target protein expression.

-

Materials:

-

Treated neuronal cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-Actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification:

-

Lyse treated cells with ice-cold RIPA buffer.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-

Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein (e.g., Bcl-2) to the loading control (β-Actin).

-

Repeat the process for other target proteins (e.g., Bax). Compare the relative protein expression levels across different treatment groups.

-

-

Caption: Experimental workflow for analyzing Bcl-2 protein expression via Western Blot.

Conclusion and Future Perspectives

This compound's mechanism of action in neuronal cells is a paradigm of dual functionality. It effectively enhances dopaminergic neurotransmission through the irreversible inhibition of MAO-B, directly addressing the symptomatic dopamine deficit in Parkinson's disease. Concurrently, and largely independent of this action, it activates a suite of powerful neuroprotective pathways. By fortifying mitochondrial function, rebalancing apoptotic regulators, and stimulating pro-survival signaling, Rasagiline promotes neuronal resilience against degenerative insults.

The discovery that the propargylamine moiety is a key driver of these neuroprotective effects has opened new avenues in drug development.[8][10] This understanding is paving the way for novel, multifunctional compounds that combine the properties of the propargyl group with other therapeutic modalities, such as iron chelation or cholinesterase inhibition, for the potential treatment of a wider range of neurodegenerative diseases.[9][10] Continued research into these intricate pathways will be crucial for unlocking the full therapeutic potential of Rasagiline and designing the next generation of neuroprotective agents.

References

-

Bar-Am, O., Amit, T., & Youdim, M. B. H. (2007). Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway. Journal of Neurochemistry, 102(s1), 1-1. [Link]

-

Naoi, M., Maruyama, W., & Yi, H. (2020). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 21(23), 9119. [Link]

-

Wikipedia contributors. (2023, December 28). Rasagiline. In Wikipedia, The Free Encyclopedia. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 78(5), 595-602. [Link]

-

Mandel, S., Weinreb, O., Amit, T., & Youdim, M. B. H. (2005). Rasagiline retards apoptosis via multiple protection mechanisms. Annals of the New York Academy of Sciences, 1053, 195-206. [Link]

-

Connolly, N. M. C., Theurey, P., Adam-Vizi, V., Bazan, N. G., Bernardi, P., Bolaños, J. P., ... & Prehn, J. H. M. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. [Link]

-

Naoi, M., Maruyama, W., Inaba-Hasegawa, K., Akao, Y., & Yi, H. (2015). Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection. Journal of Neural Transmission, 122(10), 1399-1407. [Link]

-

Connolly, N. M. C., Theurey, P., Adam-Vizi, V., Bazan, N. G., Bernardi, P., Bolaños, J. P., ... & Prehn, J. H. M. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542-572. [Link]

-

Bar-Am, O., Amit, T., & Youdim, M. B. H. (2007). Novel Neuroprotective Mechanism of Action of Rasagiline Is Associated with Its Propargyl Moiety: Interaction of Bcl-2 Family Members with PKC Pathway. Journal of Neurochemistry, 102(s1). [Link]

-

DZNE. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. DZNE Publication and Media Library. [Link]

-

Lecht, S., Har-Even, M., Roth-Ben-Artzi, A., Gincberg, G., Loboda, Y., Liani, E., ... & Lazarovici, P. (2024). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Biomedicines, 12(7), 1592. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2004). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Annals of the New York Academy of Sciences, 1018, 252-258. [Link]

-

Carrillo, M. C., Minami, C., Kitani, K., Maruyama, W., Ohashi, K., Yamamoto, T., ... & Youdim, M. B. H. (2000). Rasagiline enhances superoxide dismutase and catalase activity. Life Sciences, 67(5), 577-585. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

-

Naoi, M., Maruyama, W., Inaba-Hasegawa, K., Akao, Y., & Yi, H. (2015). Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection. Journal of Neural Transmission, 122(10), 1399-1407. [Link]

-

Wang, T., Li, M., Xu, H., Wang, C., & Zhang, J. (2015). Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline. International Journal of Clinical and Experimental Medicine, 8(10), 18158–18164. [Link]

-

Tabakman, R., Lecht, S., & Lazarovici, P. (2004). Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease. BioEssays, 26(1), 80-90. [Link]

-

Wang, T., Li, M., Xu, H., Wang, C., & Zhang, J. (2015). Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline. International Journal of Clinical and Experimental Medicine, 8(10), 18158-18164. [Link]

-

Naoi, M., & Maruyama, W. (2020). Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease. Journal of Neural Transmission, 127(2), 131-147. [Link]

-

OUCI. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2004). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Annals of the New York Academy of Sciences, 1018, 252-258. [Link]

-

Reddy, P. H. (2024). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Current Protocols, 4(1), e947. [Link]

-

Maruyama, W., Weinstock, M., Youdim, M. B. H., Nagai, M., & Naoi, M. (2000). Rasagiline, a novel monoamine oxidase‐B inhibitor with neuroprotective effects under ischemic conditions in PC12 cells. Journal of Neurochemistry, 74(1), 301-307. [Link]

-

Lecht, S., Har-Even, M., Roth-Ben-Artzi, A., Gincberg, G., Loboda, Y., Liani, E., ... & Lazarovici, P. (2024). Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Biomedicines, 12(7), 1592. [Link]

-

Maruyama, W., Akao, Y., Youdim, M. B. H., & Naoi, M. (2002). Rasagiline (Agilect) and the anti-apoptotic bcl-2 gene family. Mechanisms of Ageing and Development, 123(11), 1547-1557. [Link]

-

Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Expert Review of Neurotherapeutics, 14(8), 863–874. [Link]

-

Gerasimova, E., & Gerasimov, I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1593. [Link]

-

Anderson, M. C., & Szewczyk, N. J. (2018). Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations. Methods in Molecular Biology, 1742, 115-131. [Link]

-

Naoi, M., Maruyama, W., & Yi, H. (2020). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. International Journal of Molecular Sciences, 21(23), 9119. [Link]

-

Mercuri, N. B. (2024). Protocols for "Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a comparative study with tranylcypromine". protocols.io. [Link]

-

Olanow, C. W., & Rascol, O. (2007). Rasagiline in treatment of Parkinson's disease. Neurology, 68(24 Suppl 3), S22-S32. [Link]

-

Binda, C. (Ed.). (2023). Monoamine Oxidase: Methods and Protocols. Humana. [Link]

-

Giedraitis, V., Svedberg, M. M., & Kilander, L. (2017). Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels. Alzheimer's Research & Therapy, 9(1), 76. [Link]

-

Robakis, T., & Olanow, C. W. (2008). The role of rasagiline in the treatment of Parkinson's disease. Therapeutics and Clinical Risk Management, 4(4), 751–759. [Link]

-

Naoi, M., & Maruyama, W. (2020). Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease. Journal of Neural Transmission, 127(2), 131-147. [Link]

-

Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

-

Bijur, G. N., & Jope, R. S. (2006). Evaluation of acute antiapoptotic effects of Li+ in neuronal cell cultures. Journal of Neural Transmission. Supplementum, (71), 161-170. [Link]

-

Dagostino, A., Arfè, R., Montanari, E., & Vlase, L. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(17), 9906. [Link]

-

Bittigau, P., Sifringer, M., Genz, K., Reith, E., Pospischil, D., Govindarajalu, S., ... & Ikonomidou, C. (2002). Antiepileptic drugs and apoptotic neurodegeneration in the developing brain. Proceedings of the National Academy of Sciences, 99(23), 15089-15094. [Link]

Sources

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]

- 14. Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family [rasagiline.com]

- 15. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rasagiline enhances superoxide dismutase and catalase activity [rasagiline.com]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Neuroprotective Signaling Pathways of (R)-N-propargyl-1-aminoindan (Rasagiline)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular mechanisms underlying the neuroprotective effects of (R)-N-propargyl-1-aminoindan (rasagiline), a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease. Beyond its established role in symptomatic relief through the potentiation of dopaminergic neurotransmission, a significant body of preclinical evidence illuminates rasagiline's capacity to engage a sophisticated network of signaling pathways that collectively thwart neurodegenerative processes. This document synthesizes current understanding, offering both mechanistic insights and practical, validated experimental workflows to empower further research and development in this critical area of neuropharmacology.

Introduction: The Dual-Action Profile of Rasagiline

Rasagiline's clinical efficacy in Parkinson's disease was initially attributed to its selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By blocking this enzyme, rasagiline increases synaptic dopamine levels, thereby alleviating motor symptoms. However, extensive research has revealed a compelling second dimension to its pharmacological profile: a robust neuroprotective capacity that is, in part, independent of MAO-B inhibition. This neuroprotection stems from the molecule's propargylamine moiety, which is instrumental in activating a cascade of intracellular signaling events that promote neuronal survival and resilience.

This guide will dissect the core signaling pathways modulated by rasagiline, providing a granular view of its molecular targets and the subsequent cellular responses. We will explore its influence on pro-survival kinase cascades, the regulation of apoptotic machinery, and the enhancement of antioxidant defenses.

The PI3K/Akt Survival Pathway: A Central Hub for Rasagiline's Neuroprotective Action

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of neuronal survival, and a primary target of rasagiline's neuroprotective effects. Activation of this pathway is a critical event in shielding neurons from a variety of insults, including oxidative stress and excitotoxicity.

Rasagiline has been demonstrated to induce the phosphorylation and subsequent activation of Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, orchestrating a pro-survival cellular program. One of the most critical downstream effectors is the Bcl-2 family of proteins.

Modulation of the Bcl-2 Family: Tipping the Balance Towards Survival

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions is a key determinant of a cell's fate. Rasagiline, through Akt activation, promotes the phosphorylation of the pro-apoptotic protein Bad. Phosphorylated Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. This action preserves mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptotic cascade.

Furthermore, rasagiline has been shown to upregulate the expression of Bcl-2 itself, further tilting the cellular balance towards survival.

Caption: Rasagiline-induced activation of the PI3K/Akt pathway.

The MAPK/ERK Pathway: Promoting Pro-Survival Gene Expression

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical pro-survival cascade engaged by rasagiline. Similar to the PI3K/Akt pathway, the MAPK/ERK cascade is activated by a variety of growth factors and neurotrophic stimuli, and it plays a pivotal role in promoting neuronal survival and plasticity.

Rasagiline treatment leads to the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as the cyclic AMP response element-binding protein (CREB). Activated CREB then binds to the promoter regions of target genes, driving the expression of proteins involved in neuronal survival and function, including Bcl-2 and brain-derived neurotrophic factor (BDNF).

Upregulation of Antioxidant Defenses

Oxidative stress is a major contributor to neurodegeneration. Rasagiline enhances the cellular antioxidant defense system through multiple mechanisms. It has been shown to increase the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

Experimental Workflows for Interrogating Rasagiline's Neuroprotective Pathways

To rigorously investigate the signaling pathways modulated by rasagiline, a combination of cell-based assays and molecular biology techniques is essential. The following protocols provide a validated framework for these studies.

Cell Culture and Treatment

A common and effective model for these investigations is the use of human neuroblastoma cell lines, such as SH-SY5Y, which can be differentiated into a more neuron-like phenotype.

Protocol:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

For differentiation, plate cells at a low density and treat with 10 µM all-trans-retinoic acid for 5-7 days.

-

Induce apoptosis using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Pre-treat cells with varying concentrations of rasagiline (e.g., 1 µM, 10 µM, 100 µM) for a specified period (e.g., 24 hours) prior to the addition of the neurotoxin.

Western Blotting for Pathway Activation

Western blotting is the gold-standard technique for assessing the phosphorylation status and expression levels of key signaling proteins.

Protocol:

-

Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Bcl-2

-

Bax

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Caption: A typical workflow for Western blot analysis.

Cell Viability Assays

To quantify the neuroprotective effects of rasagiline, cell viability assays are essential. The MTT assay is a widely used colorimetric assay that measures metabolic activity.

Protocol:

-

Plate cells in a 96-well plate and treat as described in section 5.1.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cells.

Table 1: Representative Data from a Cell Viability Assay

| Treatment Group | Cell Viability (% of Control) |

| Control | 100 ± 5.2 |

| 6-OHDA (100 µM) | 45 ± 3.8 |

| Rasagiline (10 µM) + 6-OHDA | 78 ± 4.5 |

| Rasagiline (100 µM) + 6-OHDA | 92 ± 5.1 |

Conclusion and Future Directions

(R)-N-propargyl-1-aminoindan (rasagiline) represents a paradigm of a dual-action neuroprotective agent. Its ability to modulate multiple, interconnected signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, and to bolster antioxidant defenses, underscores its therapeutic potential beyond symptomatic relief in Parkinson's disease. The experimental frameworks detailed in this guide provide a robust starting point for researchers seeking to further unravel the intricate molecular mechanisms of rasagiline and to identify novel targets for neuroprotective drug development.

Future research should focus on elucidating the upstream molecular targets of rasagiline that initiate these pro-survival signaling events. Additionally, exploring the interplay between rasagiline's MAO-B inhibitory activity and its neuroprotective signaling in more complex in vivo models will be crucial for a comprehensive understanding of its therapeutic benefits.

References

-

Weinreb, O., Amit, T., & Youdim, M. B. H. (2010). A new strategy for the treatment of Parkinson's disease: A multimodal drug with a single molecule. Journal of Neural Transmission, 117(S3), 1-13. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-yl)-ethyl methyl carbamate]. Journal of Neural Transmission. Supplementum, (61), 147–161. [Link]

-

Maruyama, W., Akao, Y., Youdim, M. B. H., & Naoi, M. (2002). Transfection-enforced Bcl-2 overexpression and an anti-Parkinson's drug, rasagiline, prevent nuclear accumulation of glyceraldehyde-3-phosphate dehydrogenase induced by an endogenous dopaminergic neurotoxin, N-methyl(R)salsolinol. Journal of Neurochemistry, 83(4), 849–858. [Link]

-

Sagi, Y., & Mandel, S. (2007). Rasagiline, a monoamine oxidase-B inhibitor, up-regulates the transcription of the anti-apoptotic Bcl-2 in human SH-SY5Y neuroblastoma cells. Journal of Neural Transmission. Supplementum, (72), 177–183. [Link]

An In-Depth Technical Guide to Investigating Rasagiline Mesylate's Impact on Mitochondrial Function In Vitro

Foreword for the Researcher

This guide is designed for researchers, scientists, and drug development professionals investigating the neuroprotective mechanisms of Rasagiline Mesylate, with a specific focus on its role in preserving mitochondrial integrity. We move beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to equip you with robust, self-validating protocols. The information presented herein is grounded in established scientific literature to ensure technical accuracy and to empower your research endeavors.

Introduction: The Mitochondrion as a Central Hub in Neurodegeneration and the Promise of this compound

Mitochondria are far more than the simple "powerhouses" of the cell; they are critical regulators of cellular life and death. In the context of neurodegenerative diseases such as Parkinson's disease, mitochondrial dysfunction is a key pathological feature. This dysfunction manifests as impaired energy production, increased oxidative stress, and the initiation of apoptotic cell death pathways, ultimately leading to neuronal loss.

This compound, a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated significant neuroprotective effects that extend beyond its primary mechanism of increasing dopamine levels.[1][2] A substantial body of evidence points to the mitochondrion as a primary target for Rasagiline's therapeutic action.[1][3] This guide will dissect the intricate relationship between this compound and mitochondrial function, providing both the theoretical framework and the practical methodologies to investigate these effects in an in vitro setting. A key aspect of Rasagiline's neuroprotective capability is attributed to its propargylamine moiety, which appears to act independently of MAO-B inhibition.[4][5][6]

Core Mechanisms of Rasagiline's Mitochondrial Modulation

Rasagiline's influence on mitochondria is multifaceted, involving the regulation of key apoptotic proteins and the stabilization of mitochondrial membrane integrity. The following diagram illustrates the proposed signaling pathways through which Rasagiline exerts its protective effects on mitochondria.

Caption: A streamlined workflow for in vitro assessment of Rasagiline's mitochondrial effects.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: Cationic fluorescent dyes accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, these dyes aggregate and emit a specific fluorescence signal. Upon depolarization of the mitochondrial membrane, the dyes are dispersed into the cytoplasm and emit a different fluorescence signal. The ratio of these signals provides a quantitative measure of ΔΨm. [7][8] Recommended Probes:

-

JC-1: Forms J-aggregates (red fluorescence) in healthy mitochondria and exists as monomers (green fluorescence) in the cytoplasm upon depolarization. [7][8]* TMRM (Tetramethylrhodamine, Methyl Ester): Exhibits quenched fluorescence within healthy mitochondria, which increases upon depolarization and release into the cytoplasm. [9][10] Step-by-Step Protocol (using JC-1):

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound, a neurotoxin (e.g., MPP+ or rotenone), and a combination of both for the desired duration. Include vehicle-treated cells as a negative control and a known mitochondrial uncoupler like FCCP as a positive control for depolarization.

-

JC-1 Staining: Prepare a 5 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment media from the cells and add the JC-1 staining solution.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Washing: Gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader.

-

J-aggregates (Red): Excitation ~560 nm, Emission ~595 nm.

-

Monomers (Green): Excitation ~485 nm, Emission ~535 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Quantification of ATP Production

Principle: ATP levels are a direct indicator of mitochondrial respiratory function. Luciferase-based assays are highly sensitive and rely on the ATP-dependent oxidation of luciferin, which produces a luminescent signal directly proportional to the amount of ATP present. [11][12][13] Step-by-Step Protocol (using a commercial Luciferase-based kit):

-

Cell Seeding and Treatment: Follow the same procedure as described for the ΔΨm assay (Step 1 & 2). It is advisable to use an opaque white 96-well plate for luminescence assays to maximize signal and prevent crosstalk.

-

Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Cell Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells containing the treated cells. The reagent contains detergents to lyse the cells and release ATP, as well as luciferase and luciferin.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the reaction to stabilize.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the number of cells or total protein content in each well. A decrease in luminescence indicates reduced ATP production.

Assessment of Caspase-3/7 Activity

Principle: Caspases are a family of proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that are activated downstream of mitochondrial cytochrome c release. Assays for their activity typically use a synthetic substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent molecule. [14][15][16] Step-by-Step Protocol (using a fluorometric DEVD-based substrate):

-

Cell Seeding and Treatment: Follow the same procedure as described for the ΔΨm assay (Step 1 & 2).

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit. This can be done directly in the 96-well plate.

-

Substrate Addition: Prepare the caspase substrate solution, which typically contains a DEVD peptide conjugated to a fluorophore (e.g., AMC). Add this solution to the cell lysates.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the caspase to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~380 nm, Emission ~460 nm for AMC).

-

Data Analysis: An increase in fluorescence intensity corresponds to higher caspase-3/7 activity and an increase in apoptosis.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from these assays should be summarized in a structured table.

| Experimental Condition | ΔΨm (Red/Green Ratio) | ATP Production (Relative Luminescence Units) | Caspase-3/7 Activity (Relative Fluorescence Units) |

| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.05 |

| Toxin (e.g., MPP+) | 0.45 ± 0.06 | 0.52 ± 0.09 | 3.50 ± 0.25 |

| Rasagiline + Toxin | 0.85 ± 0.07 | 0.91 ± 0.10 | 1.50 ± 0.15 |

| Rasagiline Alone | 1.02 ± 0.09 | 1.05 ± 0.11 | 0.98 ± 0.06 |

Interpretation: In this hypothetical dataset, the toxin induces a significant decrease in mitochondrial membrane potential and ATP production, coupled with a marked increase in caspase activity. Co-treatment with this compound substantially mitigates these detrimental effects, demonstrating its mitochondrial-protective and anti-apoptotic properties. Rasagiline alone shows no adverse effects on these parameters.

Conclusion and Future Directions

The in vitro methodologies outlined in this guide provide a robust framework for elucidating the mitochondrial-protective mechanisms of this compound. By systematically evaluating its impact on mitochondrial membrane potential, energy production, and apoptotic pathways, researchers can gain valuable insights into its therapeutic potential for neurodegenerative diseases. Future studies could expand upon this work by investigating the effects of Rasagiline on mitochondrial biogenesis, dynamics (fusion and fission), and the generation of reactive oxygen species.

References

-

Cellular mechanism of neuroprotection by selegiline and rasagiline in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Youdim, M. B. H., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 79(1-2), 172–179. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2001). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. Annals of the New York Academy of Sciences, 939, 450–465. [Link]

-

Mechanism of neuroprotective-antiapoptotic action of rasagiline and its... - ResearchGate. (n.d.). Retrieved from [Link]

-

Naoi, M., Maruyama, W., Akao, Y., & Yi, H. (2002). Rasagiline and the mitochondria. Journal of Neural Transmission, 109(5-6), 607–621. [Link]

- Sun, L., et al. (2015). Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline. International Journal of Clinical and Experimental Medicine, 8(10), 18158–18164.

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Bar-Am, O., et al. (2004). Rasagiline retards apoptosis via multiple protection mechanisms. Journal of Neurochemistry, 91(2), 481–489. [Link]

-

Weinreb, O., et al. (2003). Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway. Annals of the New York Academy of Sciences, 993, 268–276. [Link]

- Sun, L., et al. (2015). Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline. International Journal of Clinical and Experimental Medicine, 8(10), 18158–18164.

-

Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Nicholls, D. G. (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology, 590(16), 3627–3641. [Link]

-

Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

- Akao, Y., et al. (2002). Rasagiline (Agilect) and the anti-apoptotic bcl-2 gene family. Journal of Neural Transmission. Supplementum, (62), 249–253.

-

Naoi, M., et al. (2015). Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection. Journal of Neural Transmission, 122(10), 1387–1398. [Link]

-

ATP Assay Kits - Biocompare. (n.d.). Retrieved from [Link]

-

Mitochondrial Membrane Potential Assay - PMC - NIH. (n.d.). Retrieved from [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. (2023, March 24). Retrieved from [Link]

-

Functional Assessment of Isolated Mitochondria In Vitro - PMC - NIH. (n.d.). Retrieved from [Link]

-

Scaduto, R. C., Jr, & Grotyohann, L. W. (1999). Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives. Biophysical Journal, 76(1 Pt 1), 469–477. [Link]

-

Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - JoVE. (2018, April 18). Retrieved from [Link]

-

Mitochondrial Membrane Potential Assay - Sartorius. (n.d.). Retrieved from [Link]

-

Rasagiline in treatment of Parkinson's disease - PMC - NIH. (n.d.). Retrieved from [Link]

-

Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline and the mitochondria [rasagiline.com]

- 4. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for Mitochondria Function | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Dopamine Metabolism by Rasagiline Mesylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Dopamine Synthesis, Signaling, and Catabolism in the Central Nervous System

Dopamine (DA), a catecholamine neurotransmitter, is fundamental to motor control, motivation, reward, and cognitive function. Its dysregulation is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease (PD). The lifecycle of dopamine in the nigrostriatal pathway begins with its synthesis from the amino acid L-tyrosine, which is converted to L-DOPA by tyrosine hydroxylase, and subsequently to dopamine by DOPA decarboxylase.

Once synthesized, dopamine is packaged into synaptic vesicles. Upon neuronal firing, it is released into the synaptic cleft, where it activates postsynaptic D1 and D2 receptors to propagate signaling. The termination of this signal is primarily achieved through reuptake into the presynaptic terminal via the dopamine transporter (DAT). Once back in the presynaptic neuron, dopamine is either re-packaged into vesicles or catabolized by a family of enzymes known as monoamine oxidases (MAO).[1]

Parkinson's disease is characterized by the progressive loss of these dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficiency in the striatum.[2][3] This deficiency manifests as the classic motor symptoms of PD: bradykinesia, rigidity, resting tremor, and postural instability.[2][4] Therapeutic strategies, therefore, aim to restore dopaminergic tone. One key strategy is to inhibit the metabolic breakdown of dopamine, thereby increasing its synaptic availability.[2][5]

Monoamine Oxidase-B (MAO-B): The Primary Catalyst for Dopamine Degradation

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines.[3] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[5] While MAO-A is primarily involved in the metabolism of serotonin and norepinephrine, MAO-B is the key enzyme for dopamine catabolism in the human brain, particularly in the striatum.[3][6]

In the metabolic process, MAO-B converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[4] This process not only inactivates dopamine but also generates hydrogen peroxide (H₂O₂) as a byproduct, a reactive oxygen species (ROS) that contributes to oxidative stress. In the context of Parkinson's disease, where dopaminergic neurons are already vulnerable, this enzyme-driven oxidative stress is thought to exacerbate neurodegeneration.[7] As dopaminergic neurons are lost, the relative importance of dopamine metabolism by MAO-B in surrounding glial cells increases, making it a critical therapeutic target.[1]

Rasagiline Mesylate: A Potent and Selective Irreversible Inhibitor of MAO-B

Rasagiline, chemically known as N-propargyl-1(R)-aminoindan, is a second-generation, potent, and highly selective irreversible inhibitor of MAO-B.[4][8][9] Its mechanism of action is central to its efficacy in managing Parkinson's disease.

Mechanism of Irreversible Inhibition